N-(2,2,2-Trifluoroethyl)aniline
Overview
Description
N-(2,2,2-Trifluoroethyl)aniline is a chemical compound that is part of the aniline family, characterized by the presence of a trifluoroethyl group attached to the nitrogen atom of the aniline moiety. This structural feature imparts unique physical and chemical properties to the molecule, making it a valuable intermediate in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of N-(2,2,2-Trifluoroethyl)aniline derivatives has been explored through different methodologies. One approach involves the conversion of nitrophenylacetic acids into trifluoromethyl moieties using sulfur tetrafluoride, followed by catalytic reduction to yield the corresponding anilines . Another method utilizes N-trifluoromethylsuccinimide for direct trifluoromethylation of free anilines, producing a series of trifluoromethyl products with good yields . Additionally, the synthesis of N-[(trifluorosilyl)methyl]carboxanilides has been reported, where N-(trimethylsilyl)acetanilide reacts with bifunctional silane to form the desired product .
Molecular Structure Analysis
The molecular structure of N-(2,2,2-Trifluoroethyl)aniline derivatives can be complex and has been studied using various spectroscopic and theoretical methods. For instance, the crystal structure of a related compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, was determined using X-ray crystallography and further analyzed with computational methods such as HF and DFT . These studies provide insights into the molecular geometry, electronic structure, and energetic behaviors of such compounds.
Chemical Reactions Analysis
N-(2,2,2-Trifluoroethyl)aniline and its derivatives participate in a variety of chemical reactions. Metalation, a key step for structural elaboration, has been demonstrated with trifluoromethoxy-substituted anilines, leading to various products after electrophilic trapping . Visible-light-promoted radical trifluoromethylation has also been developed, providing an economical route to trifluoromethylated anilines . Moreover, dediazotation reactions have been employed for the synthesis of N,N-bis(trifluoromethyl)anilines, showcasing their utility in the synthesis of aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2,2,2-Trifluoroethyl)aniline derivatives are influenced by the trifluoroethyl group. These compounds often exhibit high stability and reactivity, which are desirable in various applications, including materials science and pharmaceuticals. For example, N-(nitrofluorenylidene)anilines have shown good properties as electron transport materials in electrophotography . The introduction of trifluoroethyl groups can also enhance the electron-withdrawing capacity of anilines, as seen in the silver(I)-catalyzed N-trifluoroethylation of anilines .
Relevant Case Studies
Several case studies highlight the practical applications of N-(2,2,2-Trifluoroethyl)aniline derivatives. The synthesis of antiasthmatic drug Mabuterol exemplifies the use of NTFS for trifluoromethylation in pharmaceutical synthesis . In materials science, the synthesis of N-(nitrofluorenylidene)anilines and their application as electron transport materials demonstrate the potential of these compounds in the development of electronic devices . Additionally, the synthesis of benzodiazepines illustrates the preparative potential of aniline functionalization mediated by organometallic reagents .
Scientific Research Applications
Catalytic Applications : A study by Luo, Wu, Zhang, and Wang (2015) discusses the silver(I)-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluorodiazoethane, highlighting a novel reaction mechanism involving silver carbene. This process is significant for the synthesis of trifluoroethylated anilines, which are valuable in various chemical applications (Luo et al., 2015).
Synthesis of Quinolinones : Gong and Kato (2004) demonstrated a new synthesis method for 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines. These compounds are produced in high yields, showing the versatility of trifluoroethyl anilines in synthesizing complex organic structures (Gong & Kato, 2004).
Iron Porphyrin-Catalyzed N-Trifluoroethylation : Research by Ren et al. (2021) on the iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution presents a novel, environmentally friendly approach to synthesize N-trifluoroethylated anilines. This method uses readily available primary amines and secondary anilines as starting materials (Ren et al., 2021).
Synthesis of Aniline Derivatives : Ruiz-Castillo and Buchwald (2016) reviewed Pd-catalyzed cross-coupling reactions forming C–N bonds, which are crucial for synthesizing anilines and aniline derivatives. These methods are pivotal in chemical research for creating heterocycles, medicinally relevant compounds, and organic materials (Ruiz-Castillo & Buchwald, 2016).
Electrophotography Materials : Matsui, Fukuyasu, Shibata, and Muramatsu (1993) explored the synthesis of N-(Nitrofluorenylidene)anilines, which have shown high compatibility with polycarbonate and are effective as electron transport materials in positive charge electrophotography (Matsui et al., 1993).
Sensor Applications : Shoji and Freund (2001) investigated the use of poly(aniline) in sensor applications, particularly its pH-dependent properties, which are highly relevant in the development of active sensing elements in various technological applications (Shoji & Freund, 2001).
Safety And Hazards
“N-(2,2,2-Trifluoroethyl)aniline” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, not breathing vapors or spray mist, and handling in accordance with good industrial hygiene and safety practice .
Future Directions
The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . Therefore, “N-(2,2,2-Trifluoroethyl)aniline” and related compounds may continue to receive attention in future research.
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCPNFMGAKAAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188597 | |
Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-Trifluoroethyl)aniline | |
CAS RN |
351-61-1 | |
Record name | N-(2,2,2-Trifluoroethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,2,2-trifluoroethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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